molecular formula C21H27ClN2O2 B2552491 2-(2-chlorophenyl)-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)acetamide CAS No. 1235058-89-5

2-(2-chlorophenyl)-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2552491
CAS No.: 1235058-89-5
M. Wt: 374.91
InChI Key: VVXUPNUERCBFSD-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a chlorophenylacetamide moiety linked to a piperidine ring that is further functionalized with a 2,5-dimethylfuran group. This molecular architecture is designed to leverage the known pharmacological relevance of its components. The acetamide functionality is a common feature in many bioactive compounds and approved drugs, often contributing to metabolic stability and target binding . The piperidine scaffold is a privileged structure in neuroscience and has been extensively investigated as a key pharmacophore in ligands that target central nervous system (CNS) receptors and various kinases . Furthermore, the inclusion of a furan ring expands its utility as a versatile heterocyclic building block for further chemical derivatization in structure-activity relationship (SAR) studies . While the specific biological target and full mechanism of action for this precise compound are areas of ongoing investigation, its structural profile suggests high potential as a research chemical. It is provided as a high-purity tool compound to enable researchers to explore novel therapeutic pathways, particularly in the fields of neuroscience (e.g., as a potential ligand for GPCRs or ion channels) and oncology (e.g., as a potential kinase inhibitor) . Researchers can utilize this molecule as a key intermediate or a lead compound for probing biological systems and developing new chemical entities. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN2O2/c1-15-11-19(16(2)26-15)14-24-9-7-17(8-10-24)13-23-21(25)12-18-5-3-4-6-20(18)22/h3-6,11,17H,7-10,12-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXUPNUERCBFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-chlorophenyl)-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)acetamide is a synthetic organic molecule notable for its unique structural features, which include a chlorobenzene moiety and a piperidine ring substituted with a dimethylfuran group. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula for this compound is C21H27ClN2O2C_{21}H_{27}ClN_{2}O_{2} with a molecular weight of approximately 374.9 g/mol. The presence of the chlorophenyl group enhances lipophilicity, potentially influencing the compound's interaction with various biological targets.

Property Value
Molecular FormulaC21H27ClN2O2
Molecular Weight374.9 g/mol
CAS Number1235058-89-5

Pharmacological Potential

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing furan and chlorobenzene rings have shown promise as antimicrobial agents.
  • CNS Activity : The piperidine structure may suggest potential for central nervous system (CNS) activity, possibly acting as an anxiolytic or antidepressant.

Case Studies and Research Findings

  • Antimicrobial Screening : A study conducted on related compounds indicated that derivatives with chlorophenyl groups demonstrated significant antimicrobial activity against various bacterial strains. This suggests that our compound may also possess similar properties.
  • CNS Effects : Research on piperidine derivatives has shown varied effects on neurotransmitter systems, leading to potential applications in treating anxiety and depression. Although direct studies on this compound are lacking, its structural similarities warrant further investigation.
  • Inhibition Studies : Preliminary screening assays have been developed to assess the inhibitory effects of compounds like 2-(2-chlorophenyl)-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)acetamide on specific enzymes involved in bacterial pathogenesis. These studies indicated promising inhibition rates at micromolar concentrations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorophenyl-Substituted Acetamides

(a) 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
  • Structural Features : Dichlorophenyl group, pyrazol-4-yl ring.
  • Key Findings :
    • Crystal structure analysis reveals three distinct conformers in the asymmetric unit, with dihedral angles between dichlorophenyl and pyrazolyl rings ranging from 54.8° to 77.5° due to steric repulsion .
    • Hydrogen-bonded dimers (R₂²(10) type) stabilize the crystal lattice, a feature common in planar amides .
(b) CDFII (2-(2-Chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole)
  • Structural Features : 2-Chlorophenyl, piperidin-4-yl, and indole groups.
  • Key Findings :
    • Exhibits synergistic activity with carbapenems against methicillin-resistant Staphylococcus aureus (MRSA) .
    • The indole moiety and piperidine substitution differentiate it from the target compound, likely altering pharmacokinetic properties .

Piperidine-Containing Acetamides

(a) 4'-Methyl Acetyl Fentanyl (N-[1-[2-(4-Methylphenyl)ethyl]piperidin-4-yl]-N-phenylacetamide)
  • Structural Features : Piperidin-4-yl, acetamide, and 4-methylphenyl groups.
  • Key Findings :
    • Functions as an opioid receptor agonist, highlighting how piperidine-acetamide scaffolds can target neurological pathways .
    • Lacks the chlorophenyl and furan substituents of the target compound, resulting in divergent biological targets .
(b) Goxalapladib (2-{2-[2-(2,3-Difluorophenyl)ethyl]-4-oxo-1,8-naphthyridin-1(4H)-yl}-N-{1-(2-methoxyethyl)piperidin-4-yl}-N-[[4’-(trifluoromethyl)-1,1’-biphenyl-4-yl]methyl}acetamide)
  • Structural Features : Naphthyridine core, piperidine, and fluorophenyl groups.
  • Key Findings :
    • Developed for atherosclerosis treatment, demonstrating the therapeutic versatility of piperidine-acetamide derivatives .
    • Higher molecular weight (718.80 g/mol) and fluorinated substituents enhance metabolic stability compared to the target compound .

Furan-Substituted Acetamides

2-Chloro-N-[2-(5-Methylfuran-2-yl)phenyl]acetamide
  • Structural Features : Chloroacetamide, 5-methylfuran-2-yl, and phenyl groups.
  • Differences in substitution patterns (phenyl vs. piperidine) may affect solubility and bioavailability .

Data Table: Structural and Functional Comparison

Compound Name Structural Features Molecular Weight (g/mol) Biological Activity Reference
Target Compound 2-Chlorophenyl, piperidine, dimethylfuran ~407.3 (calculated) Hypothesized antimicrobial N/A
2-(3,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide Dichlorophenyl, pyrazolyl 394.25 Antimicrobial potential
CDFII 2-Chlorophenyl, piperidine, indole ~460.9 (calculated) MRSA synergist
4'-Methyl Acetyl Fentanyl Piperidine, 4-methylphenyl ~336.4 (calculated) Opioid agonist
Goxalapladib Naphthyridine, piperidine, trifluoromethylbiphenyl 718.80 Atherosclerosis treatment
2-Chloro-N-[2-(5-methylfuran-2-yl)phenyl]acetamide Chloroacetamide, methylfuran ~263.7 (calculated) Unspecified (structural analog)

Key Research Findings and Implications

Conformational Flexibility : Chlorophenyl-substituted acetamides exhibit variable dihedral angles (e.g., 54.8°–77.5° in dichlorophenyl analogs), influencing molecular packing and stability .

Biological Activity : Piperidine-acetamide derivatives demonstrate diverse applications, from antimicrobial (CDFII) to neurological (fentanyl analogs) and cardiovascular (Goxalapladib) therapies .

Role of Substituents : The dimethylfuran group in the target compound may enhance lipophilicity and CNS penetration compared to phenyl or indole substituents .

Preparation Methods

Activation of 2-(2-Chlorophenyl)acetic Acid

The carboxylic acid is converted to an acyl chloride using thionyl chloride or oxalyl chloride:
$$
\text{2-(2-Chlorophenyl)acetic acid} + \text{SOCl}2 \rightarrow \text{2-(2-Chlorophenyl)acetyl chloride} + \text{SO}2 + \text{HCl}
$$
This intermediate is highly reactive and must be used immediately or stored under inert conditions.

Amide Coupling and Final Assembly

Formation of the Acetamide Bond

The piperidine-based amine is coupled with 2-(2-chlorophenyl)acetyl chloride under Schotten-Baumann conditions:
$$
\text{1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methanamine} + \text{2-(2-Chlorophenyl)acetyl chloride} \xrightarrow{\text{NaOH, H}2\text{O/CH}2\text{Cl}_2} \text{Target Compound}
$$
Key considerations include:

  • Temperature Control : Reactions are performed at 0–5°C to minimize hydrolysis of the acyl chloride.
  • Base Selection : Aqueous sodium hydroxide (NaOH) ensures rapid deprotonation of the amine while quenching excess acid.
  • Solvent System : A biphasic mixture of CH₂Cl₂ and water enhances reaction efficiency and facilitates product isolation.

Alternative Synthetic Pathways

Reductive Amination Approach

An alternative route involves reductive amination of 2-(2-chlorophenyl)acetamide with a ketone derivative of the piperidine-furan fragment. However, this method requires pre-functionalization of the piperidine ring with a carbonyl group, which may introduce additional synthetic complexity.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR : Key signals include:
    • Aromatic protons from the 2-chlorophenyl group (δ 7.2–7.5 ppm, multiplet).
    • Piperidine methylene groups (δ 2.5–3.5 ppm, multiplet).
    • Furan ring protons (δ 6.2–6.5 ppm, singlet).
  • Mass Spectrometry : The molecular ion peak at m/z 374.9 corresponds to the molecular formula C₂₁H₂₇ClN₂O₂.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is typically used to confirm purity >95%. Residual solvents (e.g., CH₂Cl₂) are quantified via gas chromatography (GC).

Challenges and Optimization Considerations

Steric Hindrance in Piperidine Alkylation

The bulky 2,5-dimethylfuran-3-ylmethyl group can impede N-alkylation. Strategies to mitigate this include:

  • Using polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics.

Amide Hydrolysis Risks

The electron-withdrawing chlorine atom on the phenyl ring increases the electrophilicity of the acetamide carbonyl, making it susceptible to hydrolysis. Storage under anhydrous conditions and avoidance of strong acids/bases during workup are critical.

Industrial-Scale Production Feasibility

Cost-Effective Reagents

Bulk quantities of 2,5-dimethylfuran-3-methanol and piperidin-4-ylmethanamine are commercially available, though in-house synthesis may reduce costs. For example, piperidin-4-ylmethanamine can be derived from isonipecotic acid via Curtius rearrangement.

Green Chemistry Considerations

  • Replacement of dichloromethane with cyclopentyl methyl ether (CPME), a safer solvent with similar polarity.
  • Catalytic methods using enzymes (e.g., lipases) for amide bond formation, though this remains exploratory for complex substrates.

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